
Piperazine dihydrobromide
Overview
Description
Piperazine dihydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine dihydrobromide can be synthesized through several methods. One common approach involves the reaction of piperazine with hydrobromic acid. The reaction typically takes place in an aqueous solution, where piperazine is dissolved in water and hydrobromic acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction parameters, such as temperature, pressure, and concentration, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperazine-2,5-dione under specific conditions.
Reduction: It can be reduced to form piperazine, the parent compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Piperazine dihydrobromide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural framework is often employed to develop drugs targeting neurotransmitter systems, particularly serotonin receptors.
Antidepressant and Anxiolytic Properties
Research indicates that piperazine derivatives, including this compound, exhibit potential as antidepressants and anxiolytics. The compound's ability to modulate serotonin receptor activity makes it a candidate for further pharmacological studies aimed at treating mood disorders .
Table 1: Piperazine Derivatives in Antidepressant Research
Compound Name | Activity Type | Reference |
---|---|---|
1-(2-Hydroxyphenyl)this compound | Antidepressant | |
Trazodone | Serotonin antagonist | |
Vortioxetine | Serotonin reuptake inhibitor |
Antimicrobial and Anticancer Applications
This compound has also been investigated for its antimicrobial and anticancer properties. The compound's structural features allow it to interact with various biological targets, which may lead to the development of new therapeutic agents.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science. Its ionic nature may facilitate the development of novel materials with specific functionalities, such as enhanced solubility or unique crystallization properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound in drug development and material synthesis:
Case Study: Synthesis of Antidepressants
A study explored the synthesis of various piperazine derivatives to enhance their aqueous solubility and pharmacological activity against Trypanosoma brucei, a parasite responsible for sleeping sickness. The results indicated that modifications to the piperazine structure could significantly impact both solubility and biological potency .
Case Study: Detection of Piperazine Derivatives in Toxicology
Research has highlighted the importance of accurately detecting piperazine derivatives in clinical settings due to their association with recreational drug use and potential toxicity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these compounds in biological samples .
Mechanism of Action
The mechanism of action of piperazine dihydrobromide involves its interaction with specific molecular targets. In biological systems, it acts as a gamma-aminobutyric acid (GABA) receptor agonist. By binding to GABA receptors on muscle membranes, this compound causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms. This action facilitates the expulsion of the worms from the host body.
Comparison with Similar Compounds
Piperazine dihydrobromide can be compared with other similar compounds, such as:
Piperazine dihydrochloride: Similar in structure but with chloride ions instead of bromide ions.
Piperazine citrate: Another derivative used as an anthelmintic agent.
Piperazine phosphate: Used in various pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific interaction with GABA receptors and its effectiveness as an anthelmintic agent. Its bromide ions also confer distinct chemical properties compared to other piperazine derivatives.
Biological Activity
Piperazine dihydrobromide, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C10H14Br2N2O and a molecular weight of 300.14 g/mol. It is typically encountered as a white crystalline solid that is soluble in water. The presence of functional groups such as hydroxyl (-OH) and the piperazine moiety contributes to its reactivity and biological activity.
Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin receptors (5-HT). This interaction suggests potential antidepressant and anxiolytic properties, as it may modulate mood and anxiety levels through its agonistic or antagonistic effects on specific receptor subtypes .
Additionally, studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's . The compound's ability to bind to multiple receptors enhances its therapeutic profile across various conditions.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antidepressant and Anxiolytic Effects : Evidence suggests that it may serve as a lead compound for developing new antidepressants due to its interaction with serotonin receptors.
- Antiviral Activity : Piperazine derivatives have demonstrated anti-norovirus activity, indicating potential applications in treating viral infections .
- Inhibition of Acetylcholinesterase : Certain derivatives exhibit inhibitory effects on acetylcholinesterase, highlighting their relevance in Alzheimer’s disease research .
Data Tables
The following table summarizes the biological activities and mechanisms of action associated with this compound and related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antidepressant, anxiolytic | Serotonin receptor modulation |
1-(2-Hydroxyphenyl)this compound | Antidepressant, anxiolytic | 5-HT receptor interaction |
1-(4-Hydroxyphenyl)this compound | Similar to above but different selectivity | 5-HT receptor interaction |
Piperazine | Limited biological activity | Basic piperazine structure |
Functionalized Piperazines | Antiviral (anti-norovirus) | Viral replication inhibition |
Study on Antiviral Activity
A study published in PMC demonstrated that functionalized piperazine derivatives possess anti-norovirus activity. The researchers synthesized a range of derivatives and screened them for efficacy using a cell-based replicon system. Two compounds exhibited promising anti-norovirus activity, suggesting that these derivatives could be optimized for further therapeutic development .
Study on Acetylcholinesterase Inhibition
Another study focused on the inhibition of human acetylcholinesterase by piperazine derivatives. Virtual screening through molecular docking revealed that certain derivatives bind effectively at both the peripheral anionic site and catalytic sites of the enzyme. This inhibitory action is crucial in developing therapeutics aimed at Alzheimer's disease, as it may prevent amyloid peptide aggregation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing piperazine dihydrobromide derivatives?
this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, N-propyl this compound is synthesized by reacting N-propyl piperazine with hydrobromic acid under controlled conditions. Neutralization of the dihydrobromide salt with NaOH, followed by extraction with chloroform and drying over anhydrous MgSO₄, yields the free base . Modifications, such as introducing thioamide groups, involve reacting the dihydrobromide salt with potassium thiocyanate in aqueous solutions .
Q. How can the purity and structural integrity of this compound derivatives be validated?
Elemental analysis (e.g., CHNS/O) and spectral techniques (¹H/¹³C NMR, IR) are critical for confirming molecular composition and functional groups. For instance, modified derivatives are characterized by shifts in NMR peaks due to substituent effects . HPLC with mixed-mode columns (e.g., Primesep 100/200) is recommended for purity assessment, using evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) due to the compound’s lack of UV activity .
Q. What are the toxicity profiles of this compound derivatives in preclinical studies?
Modified derivatives, such as those incorporating β-cyclodextrin, exhibit low toxicity in animal models. However, structural modifications (e.g., bulky substituents) may reduce biological activity, necessitating a balance between safety and efficacy during drug design . Acute toxicity assays (e.g., LD₅₀ determinations) and in vitro cytotoxicity screens (e.g., MTT assays) are standard methodologies for evaluation.
Q. Which analytical techniques are suitable for distinguishing this compound isomers?
Raman microspectroscopy, combined with multivariate analysis (e.g., PCA-LDA), effectively discriminates isomers like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Laser power (20 mW) and high scan counts (128–256) optimize spectral resolution and peak differentiation . HPLC with cation-exchange columns can also resolve isomers by leveraging differences in hydrophilicity and ionic interactions .
Advanced Research Questions
Q. How can computational tools predict the pKa and bioactivity of this compound derivatives?
Experimental pKa determination (e.g., Sirius T3 platform) and software like MoKa enable accurate predictions of protonation states, critical for PROTACs design. Quantum chemical approaches and QSAR models (e.g., for renin inhibitors) correlate structural features (e.g., electron-withdrawing groups) with bioactivity, aiding in rational drug design . Docking studies (e.g., AutoDock Vina) further elucidate binding mechanisms, as seen in piperazine’s interaction with alphavirus capsid proteins .
Q. What strategies address contradictions between reduced toxicity and diminished bioactivity in modified derivatives?
Structural optimization via hybrid scaffolds (e.g., coupling piperazine with thiazole or triazene units) can mitigate activity loss. For example, arylpiperazine derivatives maintain serotonin receptor affinity by preserving coplanar conformations between the aryl ring and piperazine nitrogen . Dose-response studies and pharmacokinetic modeling (e.g., AUC comparisons) help identify therapeutic windows for low-toxicity candidates .
Q. How can HPLC methods be optimized for this compound analysis in complex matrices?
Mobile phases with trifluoroacetic acid (TFA) enhance retention on mixed-mode columns (e.g., Coresep 100). For biological samples, protein precipitation (e.g., acetonitrile) followed by solid-phase extraction improves recovery rates. Method validation should include linearity (R² > 0.99), LOQ/LOD (e.g., 0.1 µg/mL), and precision (RSD < 5%) .
Q. What mechanisms underlie the antiplatelet and antiviral activities of this compound derivatives?
Antiplatelet effects are attributed to inhibition of ADP-induced platelet aggregation, validated via turbidimetric assays . Antiviral activity against alphaviruses (e.g., CHIKV) involves capsid protein binding, disrupting viral assembly. Plaque reduction assays and immunofluorescence are used to quantify efficacy, with EC₅₀ values guiding lead optimization .
Q. How do environmental factors influence the stability of this compound during storage?
Degradation studies under varying temperatures (25–40°C) and humidity (60–80% RH) reveal that airtight containers with desiccants (e.g., silica gel) prevent hydrolysis. Stability-indicating HPLC methods monitor degradation products, ensuring compliance with ICH guidelines for long-term storage .
Q. What role do piperazine derivatives play in CO₂ capture technologies?
Piperazine-activated solvents (e.g., MDEA blends) enhance CO₂ absorption kinetics. Diffusion coefficients measured via modified Stokes-Einstein equations predict performance under industrial conditions (298–338 K). Blending 1.0 kmol/m³ piperazine with MDEA increases absorption rates by 30%, validated using gas-liquid contactor experiments .
Properties
IUPAC Name |
piperazine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2BrH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKNNJFYZFNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208549 | |
Record name | Piperazine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59813-05-7 | |
Record name | Piperazine dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059813057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAZINE DIHYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5RF7D2AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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